Cas no 1704958-03-1 ((3R)-3-{(benzyloxy)carbonylamino}-3-(5-methylfuran-2-yl)propanoic acid)

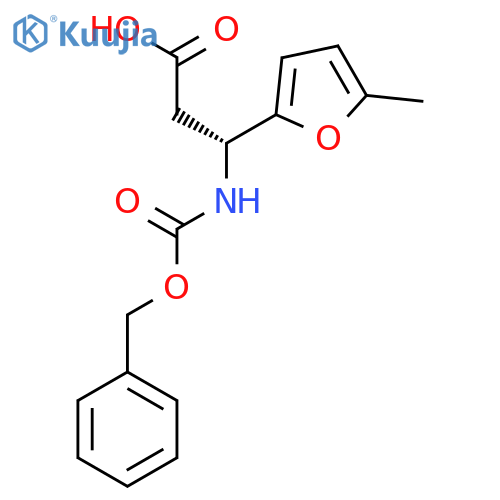

1704958-03-1 structure

商品名:(3R)-3-{(benzyloxy)carbonylamino}-3-(5-methylfuran-2-yl)propanoic acid

(3R)-3-{(benzyloxy)carbonylamino}-3-(5-methylfuran-2-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- (3R)-3-{(benzyloxy)carbonylamino}-3-(5-methylfuran-2-yl)propanoic acid

- 1704958-03-1

- (3R)-3-{[(benzyloxy)carbonyl]amino}-3-(5-methylfuran-2-yl)propanoic acid

- EN300-1164552

-

- インチ: 1S/C16H17NO5/c1-11-7-8-14(22-11)13(9-15(18)19)17-16(20)21-10-12-5-3-2-4-6-12/h2-8,13H,9-10H2,1H3,(H,17,20)(H,18,19)/t13-/m1/s1

- InChIKey: GJOCXVAWUNYNTR-CYBMUJFWSA-N

- ほほえんだ: O1C(C)=CC=C1[C@@H](CC(=O)O)NC(=O)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 303.11067264g/mol

- どういたいしつりょう: 303.11067264g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 7

- 複雑さ: 381

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 88.8Ų

(3R)-3-{(benzyloxy)carbonylamino}-3-(5-methylfuran-2-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1164552-0.05g |

(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(5-methylfuran-2-yl)propanoic acid |

1704958-03-1 | 0.05g |

$1068.0 | 2023-06-08 | ||

| Enamine | EN300-1164552-1.0g |

(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(5-methylfuran-2-yl)propanoic acid |

1704958-03-1 | 1g |

$1272.0 | 2023-06-08 | ||

| Enamine | EN300-1164552-10.0g |

(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(5-methylfuran-2-yl)propanoic acid |

1704958-03-1 | 10g |

$5467.0 | 2023-06-08 | ||

| Enamine | EN300-1164552-2.5g |

(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(5-methylfuran-2-yl)propanoic acid |

1704958-03-1 | 2.5g |

$2492.0 | 2023-06-08 | ||

| Enamine | EN300-1164552-0.5g |

(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(5-methylfuran-2-yl)propanoic acid |

1704958-03-1 | 0.5g |

$1221.0 | 2023-06-08 | ||

| Enamine | EN300-1164552-5.0g |

(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(5-methylfuran-2-yl)propanoic acid |

1704958-03-1 | 5g |

$3687.0 | 2023-06-08 | ||

| Enamine | EN300-1164552-500mg |

(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(5-methylfuran-2-yl)propanoic acid |

1704958-03-1 | 500mg |

$603.0 | 2023-10-03 | ||

| Enamine | EN300-1164552-2500mg |

(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(5-methylfuran-2-yl)propanoic acid |

1704958-03-1 | 2500mg |

$1230.0 | 2023-10-03 | ||

| Enamine | EN300-1164552-100mg |

(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(5-methylfuran-2-yl)propanoic acid |

1704958-03-1 | 100mg |

$553.0 | 2023-10-03 | ||

| Enamine | EN300-1164552-1000mg |

(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(5-methylfuran-2-yl)propanoic acid |

1704958-03-1 | 1000mg |

$628.0 | 2023-10-03 |

(3R)-3-{(benzyloxy)carbonylamino}-3-(5-methylfuran-2-yl)propanoic acid 関連文献

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

1704958-03-1 ((3R)-3-{(benzyloxy)carbonylamino}-3-(5-methylfuran-2-yl)propanoic acid) 関連製品

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量